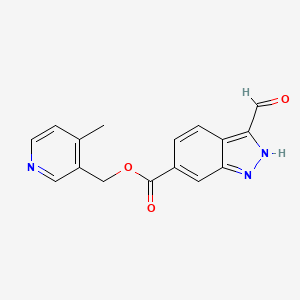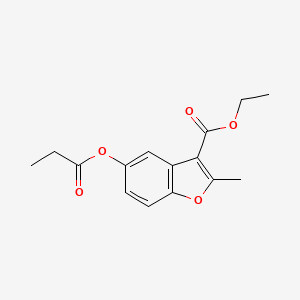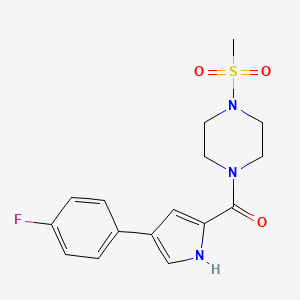![molecular formula C19H16F3NOS2 B2442213 N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2097937-00-1](/img/structure/B2442213.png)
N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains two thiophene rings, a trifluoromethyl group attached to a phenyl ring, and a propanamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The trifluoromethyl group is a common functional group in organic chemistry, consisting of three fluorine atoms attached to a carbon atom. The propanamide group consists of a three-carbon chain with an amide functional group at one end .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or computational analysis, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The thiophene rings might undergo electrophilic aromatic substitution reactions, while the amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group might make it more soluble in polar solvents .Scientific Research Applications
Pharmacokinetics and Metabolism
Research on similar compounds, such as selective androgen receptor modulators (SARMs), has delved into their pharmacokinetics and metabolism in preclinical studies. These studies are crucial for understanding how these compounds are absorbed, distributed, metabolized, and excreted in the body, which informs their development as therapeutic agents. For example, S-1, a potent SARM, demonstrated low clearance, moderate volume of distribution, and a terminal half-life that supports its potential in treating androgen-dependent diseases (Di Wu et al., 2006).
Anticancer Activity
Another area of application is in the development of anticancer agents. Compounds such as celecoxib derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies contribute to the discovery of new therapeutic agents that might offer benefits in treating various cancers while minimizing the adverse effects associated with traditional chemotherapy (Ş. Küçükgüzel et al., 2013).
Antimicrobial Agents
Compounds with thiophene cores have been explored for their antimicrobial properties. The synthesis and characterization of novel derivatives aim to develop agents capable of combating microbial infections, thus addressing the growing concern of antibiotic resistance. For instance, studies on azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide showed promising antibacterial activity, highlighting the potential of thiophene-containing compounds in antimicrobial therapy (I. Tumosienė et al., 2012).
Drug Distribution Studies
Investigations into how drugs distribute within the body post-administration are critical for drug development. For example, studies on tropicamide, a compound with a somewhat related structure, after intragastric administration in warm-blooded animals provide insights into the bioavailability and tissue distribution of such drugs. Understanding the distribution patterns helps in optimizing drug dosages and formulations for maximum efficacy with minimal side effects (V. K. Shormanov et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NOS2/c20-19(21,22)15-6-3-13(4-7-15)5-8-17(24)23-18(14-9-11-25-12-14)16-2-1-10-26-16/h1-4,6-7,9-12,18H,5,8H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWQMGKPSBFERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

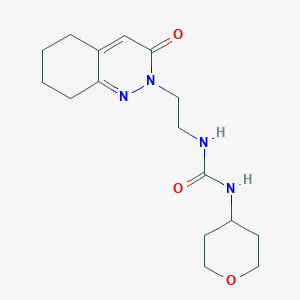
![N,N-dimethyl-4-{[(2E)-3-(thiophen-3-yl)prop-2-enamido]methyl}piperidine-1-carboxamide](/img/structure/B2442135.png)

![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2442137.png)
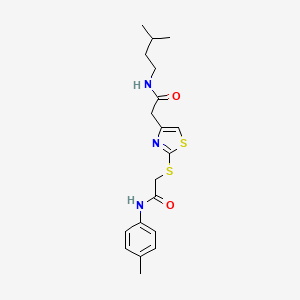
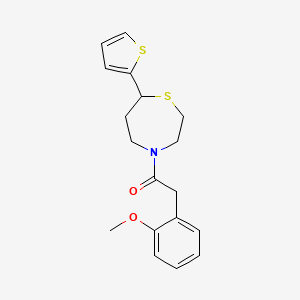
![2-[3,5-Dimethyl-4-(oxiran-2-ylmethoxy)pyrazol-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2442145.png)
![5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2442146.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2,3,5-tetrahydro-1,4-benzodiazepine-8-carboxylic acid](/img/structure/B2442147.png)
![N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2442148.png)
